Amd-phalloidine

Actin Cytoskeleton Binding Site Mapping Chemical Biology

AMD-Phalloidine (aminomethyldithiolano phalloidin) is a semisynthetic, bicyclic heptapeptide derivative of the mushroom toxin phalloidin, carrying a reactive aminomethyldithiolane moiety at the ketophalloidin core. With a molecular formula of C₄₅H₅₈N₁₀O₁₀S₅ and a molecular weight of 1059.3 Da, it is substantially larger than the parent phalloidin (C₃₅H₄₈N₈O₁₁S, 788.9 Da) due to the added dithiolane linker arm.

Molecular Formula C45H58N10O10S5
Molecular Weight 1059.3 g/mol
CAS No. 148333-39-5
Cat. No. B116183
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmd-phalloidine
CAS148333-39-5
SynonymsAMD-phalloidine
aminomethyldithiolano phalloidin
Molecular FormulaC45H58N10O10S5
Molecular Weight1059.3 g/mol
Structural Identifiers
SMILESCC1C(=O)NC2CC3=C(NC4=CC=CC=C34)SCC(C(=O)N5CC(CC5C(=O)N1)O)NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CC6(SCC(S6)CNC(=O)CCSSC7=CC=CC=N7)C)C)C(C)O
InChIInChI=1S/C45H58N10O10S5/c1-22-37(59)50-30-16-28-27-9-5-6-10-29(27)53-43(28)66-21-32(44(65)55-19-25(57)15-33(55)41(63)49-22)52-42(64)36(24(3)56)54-38(60)23(2)48-40(62)31(51-39(30)61)17-45(4)67-20-26(69-45)18-47-34(58)12-14-68-70-35-11-7-8-13-46-35/h5-11,13,22-26,30-33,36,53,56-57H,12,14-21H2,1-4H3,(H,47,58)(H,48,62)(H,49,63)(H,50,59)(H,51,61)(H,52,64)(H,54,60)
InChIKeyXWAXJAIBRHWNMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

AMD-Phalloidine (CAS 148333-39-5): Chemical Profile and Research-Grade Procurement Essentials


AMD-Phalloidine (aminomethyldithiolano phalloidin) is a semisynthetic, bicyclic heptapeptide derivative of the mushroom toxin phalloidin, carrying a reactive aminomethyldithiolane moiety at the ketophalloidin core [1]. With a molecular formula of C₄₅H₅₈N₁₀O₁₀S₅ and a molecular weight of 1059.3 Da, it is substantially larger than the parent phalloidin (C₃₅H₄₈N₈O₁₁S, 788.9 Da) due to the added dithiolane linker arm [2]. The compound is not an end-use fluorescent stain; rather, it serves as the critical synthetic precursor for generating fluorescent (FITC, coumarin, rhodamine), biotinylated, and affinity-chromatography phalloidin conjugates through simple amine-reactive chemistry [3]. Its primary documented application is as a thiol-capturing probe that enabled the first direct mapping of the phalloidin binding site on actin filaments [4].

Why Unmodified Phalloidin or Other Analogs Cannot Replace AMD-Phalloidine in Conjugate Synthesis Workflows


Unmodified phalloidin lacks a reactive handle for site-specific conjugation, making it unsuitable for generating labeled actin probes without extensive and low-yield chemical manipulation [1]. Ketophalloidin, while containing a ketone group amenable to derivatization, requires reductive amination or oxime ligation chemistry that is less efficient and less versatile than the primary amine present on AMD-Phalloidine [2]. Other aminophalloidin derivatives prepared via alternative synthetic routes typically yield mixtures of positional isomers with substantially reduced actin affinity; for instance, commercially available FITC-phalloidin (synthesized from AMD-Phalloidine) exists as a mixture of four isomers that exhibit lower affinity for F-actin than the unconjugated parent toxin . Procuring AMD-Phalloidine directly therefore enables the end-user to control conjugation stoichiometry, spacer-arm length, and label selection—parameters that directly determine the sensitivity and specificity of the final actin-detection reagent [3].

AMD-Phalloidine: Quantitative Differentiation Evidence Against Closest Analogs


Covalent Actin Attachment with Retained Filament-Stabilizing Activity: AMD-Phalloidine vs. Free Phalloidin

In a direct head-to-head assay using rabbit muscle actin, AMD-Phalloidine covalently attached to Cys-374 of monomeric actin stabilized the resulting filaments against shearing stress 'almost as effectively as free phalloidin' [1]. By contrast, covalent attachment to Cys-10 produced a destabilizing effect, demonstrating that the modified phalloidin retains full binding-site specificity when oriented at the correct residue [1]. This experiment used viscometric filament stability measurements as the quantitative readout and confirmed that the C-terminus-proximal binding mode is functionally conserved [1].

Actin Cytoskeleton Binding Site Mapping Chemical Biology

Conjugation Impact on Actin Affinity: Coumarin-AMD-Phalloidine vs. Unconjugated Phalloidin

Coumarin-phalloidin, synthesized by coupling 7-diethylamino-3-(4-isothiocyanotophenyl)-4-methylcoumarin (CPITC) to AMD-Phalloidine, binds to actin with approximately 100-fold lower affinity than unconjugated phalloidin [1]. Despite this affinity reduction, the conjugate retains sufficient avidity to serve as a useful stain for actin filaments in triple immunofluorescence microscopy applications [1]. This quantitative relationship allows procurement decision-makers to anticipate the performance of custom conjugates prepared from AMD-Phalloidine relative to native phalloidin.

Fluorescent Actin Probes F-Actin Staining Affinity Comparison

Cellular Bioactivity of Dithiolanophalloidin vs. Jasplakinolide: Lipophilicity-Activity Relationship

In a comparative study using vegetative cells of the green alga Acetabularia acetabulum, dithiolanophalloidin (the aminomethyldithiolane-bearing phalloidin derivative structurally equivalent to AMD-Phalloidine) caused growth arrest at approximately 100 µM, whereas jasplakinolide achieved the same effect at <3 µM, corresponding to an approximately 30-fold lower potency for the phalloidin derivative [1]. Notably, the actin affinity values measured in vitro did not correlate with in vivo toxicity; instead, cellular permeation—driven by lipophilicity—was the dominant factor [1]. This positions AMD-Phalloidine-based conjugates as tools where extracellular or fixed-cell application is intended, while highlighting jasplakinolide as the more potent alternative for live-cell intracellular actin modulation.

Cell-Permeable Actin Modulators Growth Inhibition In Vivo Actin Dynamics

Molecular Weight and Conjugation Capacity: AMD-Phalloidine vs. Parent Phalloidin

AMD-Phalloidine (C₄₅H₅₈N₁₀O₁₀S₅, MW 1059.3 Da) carries an additional 270.4 Da compared to unmodified phalloidin (C₃₅H₄₈N₈O₁₁S, MW 788.9 Da), attributable to the aminomethyldithiolane group and associated structural modifications [1]. This mass increment corresponds to the reactive linker that enables one-step conjugation to NHS esters, isothiocyanates, and carboxylic acid derivatives under mild aqueous conditions (pH 8.5, DMSO solvent) . In contrast, unmodified phalloidin lacks any primary amine, thiol, or carboxylate handle suitable for efficient conjugation without prior oxidative or reductive functionalization [2].

Synthetic Intermediate Conjugation Chemistry Molecular Properties

AMD-Phalloidine: Validated Application Scenarios for Scientific Procurement Decisions


Synthesis of Custom Fluorescent F-Actin Probes for Fixed-Cell Microscopy

AMD-Phalloidine is the preferred starting material for laboratories requiring actin stains with specific spectral properties not available in commercial off-the-shelf conjugates. Its primary amine reacts efficiently with NHS-ester or isothiocyanate-functionalized fluorophores under mild conditions (pH 8.5, DMSO) to yield conjugates that, while exhibiting reduced affinity relative to native phalloidin (~100-fold for coumarin derivatives), retain sufficient avidity for robust F-actin staining in fixed and permeabilized cells [4]. This scenario is supported by the demonstrated utility of coumarin-AMD-phalloidine in triple-immunofluorescence microscopy alongside fluorescein and rhodamine conjugates [4].

Preparation of Biotinylated Phalloidin for Affinity Purification and Electron Microscopy

AMD-Phalloidine serves as the reactive core for synthesizing biotinylated phalloidin probes used in conjunction with streptavidin-gold for electron microscopy and with avidin affinity chromatography for actin-binding protein identification [4]. The biotinylphallotoxin synthesis protocol, which uses AMD-Phalloidine as the aminomethyldithiolane starter compound, yields probes that maintain high F-actin affinity in competition experiments with [³H]-demethylphalloidin and produce clear, highly specific labeling of actin filaments at both light and electron microscopic levels [4].

Actin Binding Site Mapping and Filament Crosslinking Studies

The thiol-capturing moiety of AMD-Phalloidine enables covalent attachment to specific cysteine residues on actin monomers, making it a unique tool for probing the phalloidin binding site architecture [4]. As demonstrated by Faulstich et al. (1993), AMD-Phalloidine reacted with Cys-374 near the actin C-terminus yields filaments stabilized against shearing stress nearly as effectively as those stabilized by free phalloidin, while attachment to Cys-10 near the N-terminus produces destabilization and inter-filament crosslinking [4]. This differential behavior provides a functional readout for binding-site proximity and filament packing studies that cannot be replicated with unconjugated phalloidin.

Affinity Chromatography Resin Production for Actin-Binding Protein Isolation

The primary amine of AMD-Phalloidine can be coupled directly to NHS-activated Sepharose or via carbodiimide-mediated linkage to carboxylated resins, generating affinity matrices for the selective capture of F-actin and actin-associated proteins [4]. This application is documented in the foundational 1980 synthesis paper, where AMD-Phalloidine was successfully immobilized on activated Sepharose and used for affinity chromatography [4]. The covalent attachment through the aminomethyl group orients the phalloidin moiety away from the resin surface, preserving actin-binding accessibility.

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